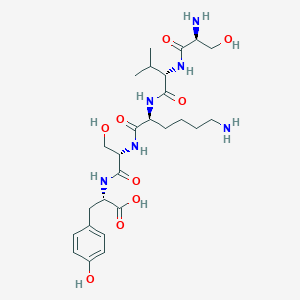
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al is an organic compound that features a tert-butyldiphenylsilyl group attached to a butanal backbone. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols due to the stability and steric hindrance provided by the tert-butyldiphenylsilyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al typically involves the protection of the hydroxyl group of a butan-1-al derivative using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Flow microreactor systems may be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be cleaved under acidic or basic conditions to regenerate the free hydroxyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in methanol or tetrabutylammonium fluoride in tetrahydrofuran
Major Products Formed
Oxidation: (3S)-3-(tert-Butyldiphenylsilyloxy)-butanoic acid.
Reduction: (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-ol.
Substitution: (3S)-3-Hydroxybutan-1-al
Scientific Research Applications
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al is used in various scientific research applications:
Biology: In the study of enzyme mechanisms where the protection of hydroxyl groups is necessary.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al exerts its effects primarily involves the steric hindrance and electronic effects provided by the tert-butyldiphenylsilyl group. This group protects the hydroxyl functionality from nucleophilic attack and other reactive species, allowing selective reactions to occur at other sites in the molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxy compounds: These compounds also serve as protecting groups but offer less steric hindrance compared to tert-butyldiphenylsilyloxy compounds.
Trimethylsilyloxy compounds: These are more volatile and less stable than tert-butyldiphenylsilyloxy compounds.
Triisopropylsilyloxy compounds: Provide similar steric protection but are bulkier and less commonly used
Uniqueness
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al is unique due to the combination of steric hindrance and stability provided by the tert-butyldiphenylsilyl group, making it particularly useful in complex organic syntheses where selective protection of hydroxyl groups is required .
Properties
CAS No. |
364597-23-9 |
|---|---|
Molecular Formula |
C20H26O2Si |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(3S)-3-[tert-butyl(diphenyl)silyl]oxybutanal |
InChI |
InChI=1S/C20H26O2Si/c1-17(15-16-21)22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3/t17-/m0/s1 |
InChI Key |
VTHDATLBSMPZON-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@@H](CC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CC(CC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


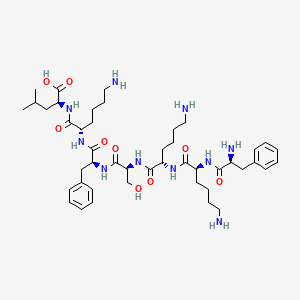
![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
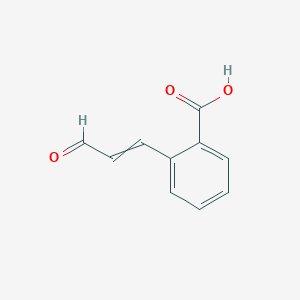
![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
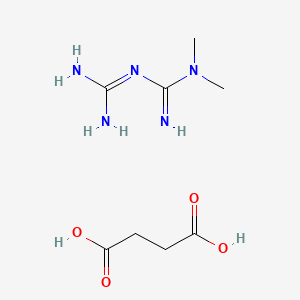
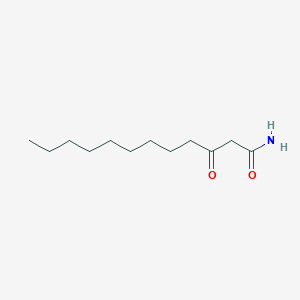
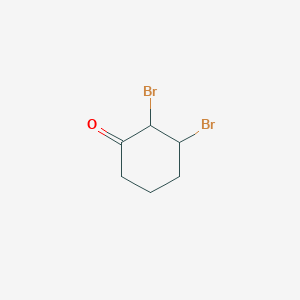
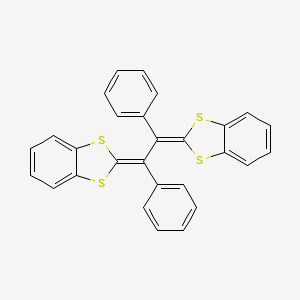
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)
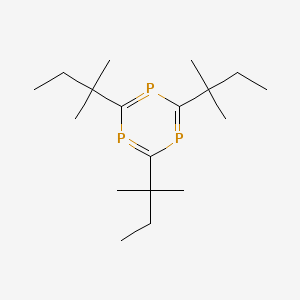
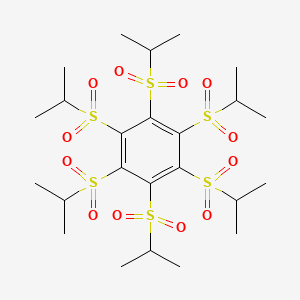
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
